molecular formula C9H4ClF3 B3106535 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene CAS No. 1594799-77-5

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene

Cat. No.: B3106535
CAS No.: 1594799-77-5
M. Wt: 204.57 g/mol
InChI Key: OSUPVMZJSCKNPY-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 1-chloro-3-iodo-5-(trifluoromethyl)benzene, followed by a Sonogashira coupling reaction to introduce the ethynyl group. The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial production methods may involve the large-scale application of these synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be used in the study of biological pathways and as potential bioactive compounds.

    Medicine: The compound and its derivatives can be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-chloro-3-ethynyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUPVMZJSCKNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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